molecular formula C13H20N2 B1280109 (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine CAS No. 376591-05-8

(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine

Cat. No. B1280109
M. Wt: 204.31 g/mol
InChI Key: ZSIUSRJKSLXIJH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine” is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.32 . The compound is a liquid at 20°C .

It appears as a colorless to light yellow or light yellow-red transparent liquid . The specific rotation [α]D is -8° (C=10,EtOH) , and the refractive index is 1.52 .

Scientific Research Applications

Synthesis of Key Intermediates

  • The compound (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is integral in synthesizing various bioactive molecules. For instance, it is used as a key intermediate in the preparation of antibiotics targeting multidrug-resistant organisms (Lall et al., 2012).

Role in Pharmaceutical Chemistry

  • This compound has been found to be useful in the development of various medicinal agents, including potential treatments for HIV-1 infection (Ma et al., 2007). It is used as a structural component in the synthesis of antagonists targeting specific receptors.

Chemical Synthesis and Structural Analysis

  • Extensive research has been done on its stereoselective synthesis and the characterization of its derivatives. For example, studies on the synthesis of various pyrrolidine derivatives have provided insights into the structural aspects and potential applications of these compounds in the field of organic chemistry (Nagel & Rieger, 1988).

Utilization in Asymmetric Synthesis

  • It plays a significant role in asymmetric synthesis, serving as a building block for enantiomerically pure compounds. This aspect is crucial in the synthesis of drugs and other chiral molecules (Karlsson & Högberg, 2001).

Exploration in Organic Process Research

  • Research also focuses on practical, large-scale synthesis methods for derivatives of this compound, highlighting its importance in industrial applications (Kotian et al., 2005).

Safety And Hazards

The compound is classified as dangerous and can cause severe skin burns and eye damage . Precautionary measures include disposing of contents/container to an approved waste disposal plant, washing skin after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical attention if inhaled or ingested .

properties

IUPAC Name

(3R)-1-benzyl-N-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIUSRJKSLXIJH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494266
Record name (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine

CAS RN

376591-05-8
Record name (3R)-N-Ethyl-1-(phenylmethyl)-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376591-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.